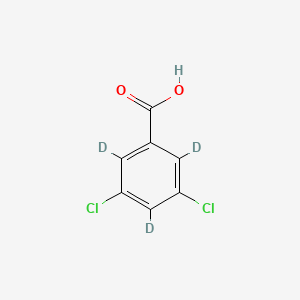

3,5-Dichlorobenzoic-d3 Acid

CAS No.:

Cat. No.: VC20431355

Molecular Formula: C7H4Cl2O2

Molecular Weight: 194.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Cl2O2 |

|---|---|

| Molecular Weight | 194.03 g/mol |

| IUPAC Name | 3,5-dichloro-2,4,6-trideuteriobenzoic acid |

| Standard InChI | InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |

| Standard InChI Key | CXKCZFDUOYMOOP-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3,5-Dichlorobenzoic-d3 acid is systematically named 3,5-dichloro-2,4,6-trideuteriobenzoic acid, reflecting the substitution pattern of deuterium atoms. Its InChI key (CXKCZFDUOYMOOP-CBYSEHNBSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O) provide unambiguous representations of its structure . The deuterium atoms introduce subtle changes in bond vibrations and molecular mass, which are critical for isotopic tracing experiments.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.03 g/mol | |

| Deuterium Positions | 2, 4, 6 | |

| CAS Number | 1219803-99-2 |

Synthesis and Manufacturing

Synthetic Routes

The non-deuterated parent compound, 3,5-dichlorobenzoic acid, is synthesized via diazotization of 3,5-dichloroanthranilic acid followed by ethanol-mediated decomposition . For the deuterated variant, isotopic labeling is achieved through acid-catalyzed H/D exchange using deuterated solvents (e.g., DO) or by employing deuterium-containing reagents during synthesis.

Example Reaction Pathway:

-

Diazotization of 3,5-dichloroanthranilic acid in a deuterated acidic medium.

-

Thermal decomposition in ethanol-d to introduce deuterium at specific positions.

-

Purification via recrystallization from ethanol-d.

Analytical Characterization

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, while NMR and NMR confirm deuterium incorporation. The absence of proton signals at positions 2, 4, and 6 in the NMR spectrum verifies successful deuteration .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 184–187°C, slightly higher than the non-deuterated form (176–178°C) , due to isotopic mass effects. Its boiling point is approximately 273.68°C, with sublimation occurring under vacuum.

Solubility and Reactivity

3,5-Dichlorobenzoic-d3 acid is sparingly soluble in water (147.1 mg/L at 25°C) but readily dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). The carboxylic acid group participates in typical reactions, including:

-

Esterification with alcohols to form deuterated esters.

-

Amidation with amines for pharmaceutical intermediate synthesis .

Applications in Research and Industry

Analytical Chemistry

As a stable isotope-labeled internal standard, this compound enhances the accuracy of mass spectrometric analyses by compensating for matrix effects and ionization variability . Its use in quantitative NMR (qNMR) enables precise concentration measurements in complex mixtures.

Pharmaceutical Development

Deuterated analogs are explored for their potential to improve drug metabolic stability and reduce toxicity. For example, derivatives of 3,5-dichlorobenzoic-d3 acid serve as intermediates in synthesizing kinase inhibitors and antimicrobial agents.

| Hazard Category | GHS Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Irritation | Category 3 | Work in a fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume